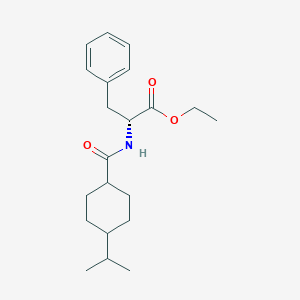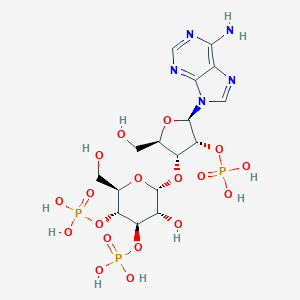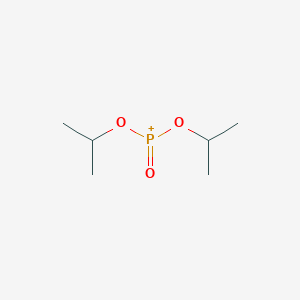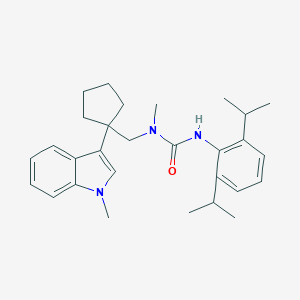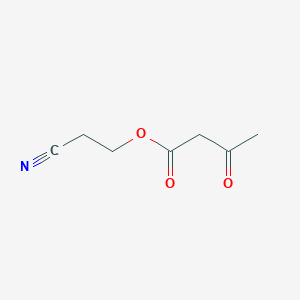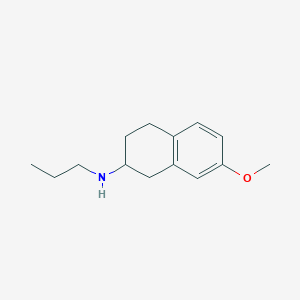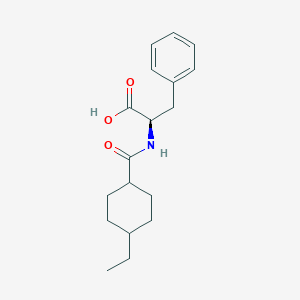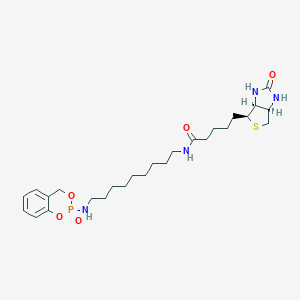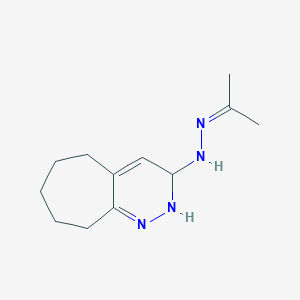
Iprhchp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iprhchp, also known as 1-phenyl-2,3-dimethyl-4-hydroxypyrazol-5-one, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Wirkmechanismus
The mechanism of action of Iprhchp is not fully understood, but it is believed to act as a free radical scavenger, reducing the levels of reactive oxygen species in the body. This, in turn, may help to reduce inflammation and protect against oxidative stress.
Biochemische Und Physiologische Effekte
Studies have shown that Iprhchp has a variety of biochemical and physiological effects, including reducing oxidative stress, reducing inflammation, and protecting against neurodegeneration. Additionally, this compound has been shown to have a protective effect on the liver and to improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Iprhchp in lab experiments include its antioxidant properties, its ability to reduce inflammation, and its potential to protect against neurodegeneration. However, there are also limitations to using this compound, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on Iprhchp. These include exploring its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as investigating its potential as a treatment for conditions related to oxidative stress and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Synthesemethoden
Iprhchp can be synthesized using a variety of methods, including the reaction of 2,3-dimethyl-1-phenylpyrazol-5-one with hydroxylamine hydrochloride. This reaction results in the formation of Iprhchp as a white crystalline solid, which can then be purified and used in research applications.
Wissenschaftliche Forschungsanwendungen
Iprhchp has been used in a variety of scientific research applications, including studies on oxidative stress, inflammation, and neuroprotection. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of conditions related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
148975-01-3 |
|---|---|
Produktname |
Iprhchp |
Molekularformel |
C12H20N4 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
N-(propan-2-ylideneamino)-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-9(2)13-15-12-8-10-6-4-3-5-7-11(10)14-16-12/h8,12,15-16H,3-7H2,1-2H3 |
InChI-Schlüssel |
KDSJEVXYZLULCD-UHFFFAOYSA-N |
SMILES |
CC(=NNC1C=C2CCCCCC2=NN1)C |
Kanonische SMILES |
CC(=NNC1C=C2CCCCCC2=NN1)C |
Synonyme |
3-(N(1)-(isopropylidene))hydrazinocycloheptyl(1,2-c)pyridazine IPrHCHP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






